molecular formula C7H7BN2O3 B13652572 (5-Hydroxy-1H-indazol-6-yl)boronic acid

(5-Hydroxy-1H-indazol-6-yl)boronic acid

Cat. No.: B13652572
M. Wt: 177.96 g/mol
InChI Key: COIBFCOHXXIJGL-UHFFFAOYSA-N
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Description

(5-Hydroxy-1H-indazol-6-yl)boronic acid is a boronic acid derivative containing an indazole moiety Indazole is a bicyclic structure composed of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-1H-indazol-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (5-Hydroxy-1H-indazol-6-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized products.

    Reduction: Formation of reduced derivatives.

    Substitution: Reactions with electrophiles or nucleophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent but often involve the use of bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

(5-Hydroxy-1H-indazol-6-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Hydroxy-1H-indazol-6-yl)boronic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and target but often involves binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

  • 1H-Indazole-5-boronic acid
  • 6-Methyl-1H-indazole-5-boronic acid

Comparison: (5-Hydroxy-1H-indazol-6-yl)boronic acid is unique due to the presence of a hydroxyl group at the 5-position of the indazole ring. This functional group can significantly influence the compound’s reactivity and binding properties compared to similar compounds without the hydroxyl group .

Properties

Molecular Formula

C7H7BN2O3

Molecular Weight

177.96 g/mol

IUPAC Name

(5-hydroxy-1H-indazol-6-yl)boronic acid

InChI

InChI=1S/C7H7BN2O3/c11-7-1-4-3-9-10-6(4)2-5(7)8(12)13/h1-3,11-13H,(H,9,10)

InChI Key

COIBFCOHXXIJGL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1O)C=NN2)(O)O

Origin of Product

United States

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